molecular formula C17H21N5O B5298812 N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5298812
M. Wt: 311.4 g/mol
InChI Key: JOXKXSCMNHQHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide" is a chemical compound of interest due to its potential for various applications in chemical and biological research. While the compound itself was not directly found in the literature, several related compounds with similar structural motifs have been studied, offering insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include the formation of piperazine or pyrimidinyl acetamide derivatives through amide bond formation, nucleophilic substitution, and catalytic reactions. For example, a microwave-assisted "one-pot" synthesis method has been described for piperazino pyrimidinyl acetamides, demonstrating an efficient approach to constructing similar molecular structures (Kanagarajan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide" has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of key functional groups that dictate its chemical behavior and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of piperazinyl and pyrimidinyl acetamide derivatives involves interactions with various reagents and conditions, leading to the formation of new compounds. Such reactions are influenced by the electronic and steric properties of the substituents on the piperazine and pyrimidine rings. These compounds participate in reactions such as nucleophilic substitutions and can form coordination complexes with metals (Klimova et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of compounds structurally related to "N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide" are crucial for their practical applications. For instance, modifications in the molecule's structure, such as the insertion of a piperazine unit, have been shown to significantly enhance aqueous solubility and oral absorption, indicating the importance of molecular design in optimizing these properties (Shibuya et al., 2018).

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-14-3-5-15(6-4-14)20-16(23)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXKXSCMNHQHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

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